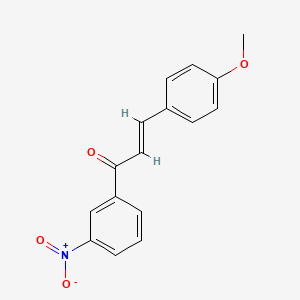

3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves the reaction of appropriate phenyl compounds with acrylonitrile derivatives. In one study, the compound was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV-vis, and NMR spectroscopy. The compound was confirmed by X-ray diffraction studies, indicating its crystalline nature . Another related compound, a curcumin congener, was synthesized and its structure was elucidated using similar spectroscopic methods .

Molecular Structure Analysis

The molecular structure of the compound has been investigated using density functional theory (DFT) and confirmed by X-ray diffraction studies. The compound crystallizes in the triclinic crystal class and exhibits a dimeric nature in its solid-state structure . Theoretical calculations at the DFT level have been used to predict the vibrational wavenumbers and to assign them with the help of potential energy distribution (PED) . The molecular conformation and electronic properties, such as HOMO and LUMO energies, were also studied using time-dependent DFT (TD-DFT) .

Chemical Reactions Analysis

The electrochemical behavior of related unsymmetrical dihydropyridine compounds in protic medium has been studied, revealing insights into the reduction and oxidation pathways that could be relevant to similar compounds like this compound . Nitration reactions of lignin model compounds provide additional context for understanding the reactivity of the nitro group in aromatic systems .

Physical and Chemical Properties Analysis

The compound's physical and chemical properties, including spectroscopic properties, were examined using various techniques. The dipole moment, linear polarizability, and first hyperpolarizability values were computed, suggesting that the compound could be a good nonlinear optical material . The thermodynamic properties at different temperatures were calculated, revealing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures . Additionally, the anti-hepatic cancer activity of a related compound was studied, indicating potential biological applications .

Scientific Research Applications

Cancer Research

- Ru(II) Complexes for Breast Cancer Treatment : A study synthesized Ru(II) DMSO complexes with substituted chalcone ligands, including a derivative of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. These compounds showed significant anti-breast cancer activity, indicating their potential as chemotherapeutics (Singh et al., 2016).

Optical and Material Sciences

- Nonlinear Optical Properties : The nonlinear optical properties of this compound were investigated, demonstrating significant second- and third-order nonlinear characteristics, making it a candidate for optical applications (Maidur et al., 2017).

- Optical Limiting Applications : Another study focused on the third-order nonlinear optical properties of chalcone derivatives, including this compound, for potential applications in optical limiting and laser protection (Maidur & Patil, 2018).

Crystallography and Chemical Analysis

- Crystal Structure Analysis : The crystal structure of this compound and its isomers was reported, providing insight into molecular conformations and interactions (Bolte, Schütz, & Bader, 1996).

Environmental Chemistry

- Atmospheric Chemistry of Wood Smoke Emissions : A study involving the reaction of a structurally similar compound, coniferyl alcohol, with NO3 radicals, offers insights into the chemical behaviors of related compounds in the atmosphere (Liu, Wen, & Wu, 2017).

Agrochemical Research

- Nematicidal Activity : Research on the synthesis and bioevaluation of various chalcone derivatives, including 3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, revealed their potential nematicidal properties, particularly against root-knot nematode (Kumari, Singh, & Walia, 2014).

properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(11-13)17(19)20/h2-11H,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBJAJKMNVQHFX-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416692 |

Source

|

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73911-01-0 |

Source

|

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the crystal structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

A1: Research indicates that (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one crystallizes with two independent molecules present in its asymmetric unit. [] This means that within the smallest repeating unit of the crystal lattice, there are two distinct molecules of the compound. Additionally, the dihedral angles between the two benzene rings within each molecule are reported as 5.1° and 6.2°. [] This provides insight into the spatial arrangement of the molecule and can be relevant for understanding its interactions and potential applications.

Q2: Does the structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one relate to its potential to form hydrogen bonds?

A2: While the provided research [] doesn't specifically investigate hydrogen bonding in (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a related study [] explores this phenomenon in detail for similar β-enaminones. This research highlights that short intramolecular N-H…O hydrogen bonds in such molecules are influenced by both electronic effects (resonance-assisted hydrogen bonding modulated by substituents) and steric factors. Notably, incorporating the enaminonic C-C or C-N bond within an aliphatic six-membered ring can significantly contribute to stronger N-H…O hydrogen bonding. Therefore, understanding the structural characteristics of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, particularly the presence of any rings or potential hydrogen bond donors/acceptors, can provide valuable insights for predicting its hydrogen bonding capabilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)